![molecular formula C42H12Cl24MgN2O8 B1607992 magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate CAS No. 83877-99-0](/img/structure/B1607992.png)
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is a complex organomagnesium compound. It is characterized by its extensive chlorination and nitro functional groups, making it a unique and highly reactive chemical entity.
準備方法
The synthesis of magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate involves multiple steps of chlorination and nitration. The industrial production typically starts with the base compound, which undergoes sequential chlorination using reagents like chlorine gas under controlled conditions. The nitration step involves the introduction of nitro groups using nitric acid or other nitrating agents. The final step involves the reaction with magnesium salts to form the desired organomagnesium compound.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring chlorinated intermediates.
Biology: Its reactivity makes it useful in studying biochemical pathways involving chlorinated compounds.
Industry: Used in the production of specialized polymers and materials with high chlorine content.
作用機序
The compound exerts its effects through its highly reactive chlorinated and nitro functional groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds and the alteration of existing ones. The pathways involved include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the presence of magnesium.
類似化合物との比較
Similar compounds include other organomagnesium compounds with extensive chlorination, such as Magnesium bis(trifluoromethanesulfonimide) and Magnesium bis(hexachlorocyclopentadiene). magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is unique due to its specific structure and the presence of nitro groups, which confer distinct reactivity and applications.
特性
CAS番号 |
83877-99-0 |
|---|---|
分子式 |
C42H12Cl24MgN2O8 |
分子量 |
1547.7 g/mol |
IUPAC名 |
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate |
InChI |
InChI=1S/2C21H7Cl12NO4.Mg/c2*22-11-13(24)18(28)9-7(16(11,26)20(18,30)31)3-1-5(15(35)36)6(34(37)38)2-4(3)8-10(9)19(29)14(25)12(23)17(8,27)21(19,32)33;/h2*1-2,7-10H,(H,35,36);/q;;+2/p-2 |
InChIキー |
ULAGDSKEGOQEPP-UHFFFAOYSA-L |
SMILES |
C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2] |
正規SMILES |
C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2] |
| 83877-99-0 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


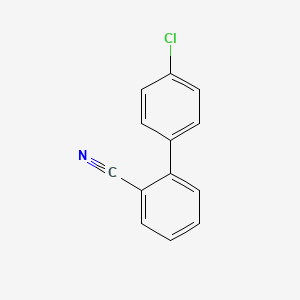
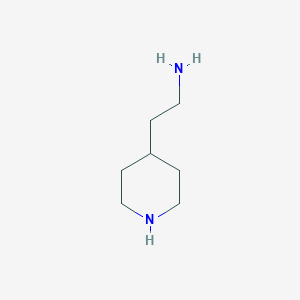
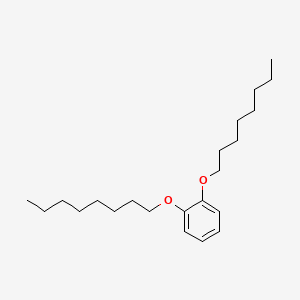
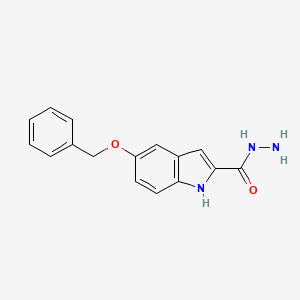
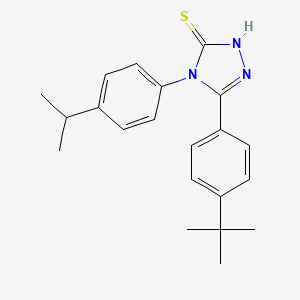
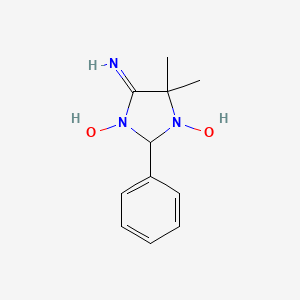
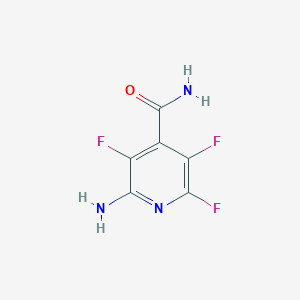
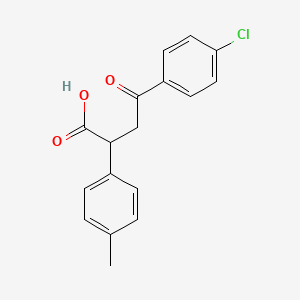
![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)
![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)
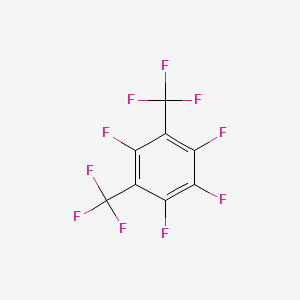
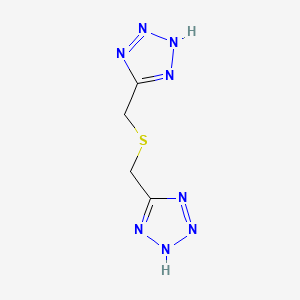
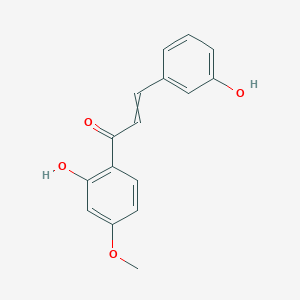
![Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate](/img/structure/B1607931.png)
